molecular formula C22H21ClN2O6 B271108 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271108
M. Wt: 444.9 g/mol
InChI Key: RKDKJZMXDZLZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate can have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation. It may also inhibit the migration and invasion of cancer cells, which can prevent their spread to other parts of the body. Additionally, it has been shown to reduce inflammation in animal models, which can alleviate symptoms such as pain and swelling.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential anticancer and anti-inflammatory properties. It may be useful for studying the mechanisms of cancer growth and inflammation, as well as for developing potential treatments for these conditions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Another direction is to study its effects on other diseases or conditions, such as autoimmune disorders. Additionally, it may be useful to develop derivatives of this compound with improved efficacy or specificity.

Synthesis Methods

The synthesis of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate involves the reaction between 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1,3-dioxo-2-isoindolinecarboxylate and 4-(Methoxycarbonyl)benzaldehyde in the presence of a catalyst such as triethylamine. This reaction yields the desired product, which can be purified through column chromatography.

Scientific Research Applications

2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate has been used in various scientific research applications. It has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

Product Name

2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C22H21ClN2O6

Molecular Weight

444.9 g/mol

IUPAC Name

[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H21ClN2O6/c1-13-3-6-16(10-18(13)23)24-19(26)12-31-22(29)15-9-20(27)25(11-15)17-7-4-14(5-8-17)21(28)30-2/h3-8,10,15H,9,11-12H2,1-2H3,(H,24,26)

InChI Key

RKDKJZMXDZLZLQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.